molecular formula C16H30O3 B3289428 2-Methylheptanoic anhydride CAS No. 857892-87-6

2-Methylheptanoic anhydride

Cat. No. B3289428
CAS RN: 857892-87-6
M. Wt: 270.41 g/mol
InChI Key: RWNXHDBPCPMSIB-UHFFFAOYSA-N
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Description

2-Methylheptanoic anhydride (also known as 2-Methylheptanoic acid anhydride ) has the chemical formula C₁₆H₃₀O₃ . It is an organic compound with a molecular weight of approximately 270.4 Da . The systematic name for this compound is derived from its structure: it consists of a seven-carbon alkyl chain with a methyl group attached to the second carbon, forming an anhydride linkage between two carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of 2-Methylheptanoic anhydride consists of a cyclic anhydride ring formed by the two carboxylic acid groups. The anhydride linkage is responsible for its reactivity. The compound exhibits a C=O stretch in its infrared (IR) spectrum, falling within the range of 1300 to 1000 cm⁻¹ .


Physical And Chemical Properties Analysis

  • Molar Volume : 294.0 cm³/mol

properties

IUPAC Name

2-methylheptanoyl 2-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-5-7-9-11-13(3)15(17)19-16(18)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNXHDBPCPMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)OC(=O)C(C)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675470
Record name 2-Methylheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylheptanoic anhydride

CAS RN

857892-87-6
Record name 2-Methylheptanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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